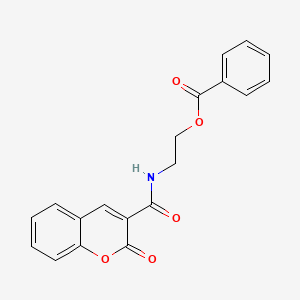

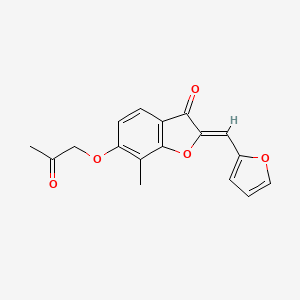

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-oxo-2H-chromene-3-carboxamide” is a compound with the molecular formula C10H7NO3 . It has an average mass of 189.167 Da and a monoisotopic mass of 189.042587 Da .

Synthesis Analysis

A series of new 2-imino-2H-chromene-3-carboxamides were synthesized in excellent yield and high atom economy by the Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous sodium carbonate or hydrogen carbonate solution, at room temperature .Molecular Structure Analysis

The molecular structure of “2-oxo-2H-chromene-3-carboxamide” can be found in various chemical databases. For instance, ChemSpider provides a 3D structure of the compound .Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate was studied, and it was found that besides the main product salicylaldehyde azine, another product was identified as malono-hydrazide .作用機序

Target of Action

The primary targets of 2-[(2-oxo-2H-chromen-3-yl)formamido]ethyl benzoate, a derivative of 2H-chromene, are enzymes such as α-amylase , α-glycosidase , and PPAR-γ . These enzymes play crucial roles in metabolic processes, particularly in the regulation of glucose metabolism and insulin sensitivity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-amylase and α-glycosidase, enzymes that play a key role in carbohydrate digestion . It also shows potential PPAR-γ activity, indicating its role in enhancing insulin sensitivity and glucose metabolism .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting α-amylase and α-glycosidase, it slows down the breakdown of complex carbohydrates into glucose, thus controlling postprandial hyperglycemia . Its interaction with PPAR-γ can influence the regulation of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation .

Pharmacokinetics

These derivatives are predicted to be non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .

Result of Action

The inhibition of α-amylase and α-glycosidase enzymes results in controlled postprandial hyperglycemia, which is beneficial in the management of diabetes . The activation of PPAR-γ can lead to improved insulin sensitivity and glucose metabolism . Therefore, the overall molecular and cellular effects of this compound’s action could potentially be useful in the treatment of metabolic disorders like diabetes .

特性

IUPAC Name |

2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c21-17(15-12-14-8-4-5-9-16(14)25-19(15)23)20-10-11-24-18(22)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOIQDRFIUREDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2H-chromene-3-carboxamido)ethyl benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2925451.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)

![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2925468.png)

![2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2925470.png)